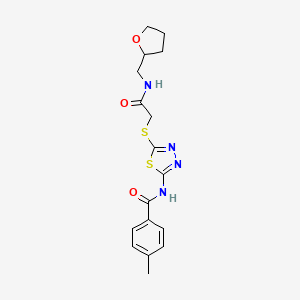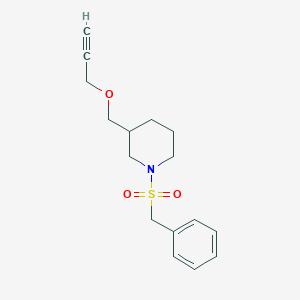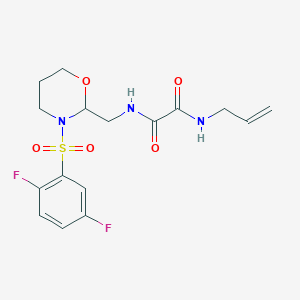
N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H19F2N3O5S and its molecular weight is 403.4. The purity is usually 95%.
BenchChem offers high-quality N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Cross-Coupling for Constructing Allylic Sulfones
Researchers have developed an oxidant-free dehydrogenative sulfonylation of α-methyl-styrene derivatives, which is crucial for constructing allylic sulfones. This process employs eosin Y as a photosensitizer alongside a cobaloxime catalyst, showcasing an atom-economical approach with a low-cost metal catalyst. Such advancements are pivotal for future synthetic chemistry applications, including the development of compounds with similar structures to N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (Guoting Zhang et al., 2016).
Asymmetric Epoxidation and Oxaziridines Synthesis
The asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes has been described, which underlines the sulfonyl group's role as an effective directing group. Such methodologies contribute to the synthesis of oxaziridines, offering insight into the stereochemical control and application of similar compounds (J. L. Olivares-Romero et al., 2012).
Novel Synthetic Approaches to Allylic Derivatives
The synthesis and molecular structure analysis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrate the utility of crown ethers in catalyzing room temperature reactions for producing allyl-substituted compounds. This research underscores the versatility in creating structurally diverse compounds, which might be applicable to derivatives of N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (L. Hwang et al., 2006).
Hydrolysis of Sulfonylurea Herbicides
The study of the hydrolysis of a sulfonylurea herbicide using liquid chromatography and mass spectrometry provides insights into the chemical behavior of sulfonylurea compounds. This research could be relevant to understanding the stability and degradation pathways of complex molecules, including N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (E. Bezemer & S. Rutan, 2001).
Ionic Liquid-Sulfolane Electrolytes for High Voltage Batteries
The development of ionic liquid-sulfolane/lithium difluoro(oxalato)borate-based electrolytes for high voltage lithium-ion batteries at elevated temperatures highlights the importance of chemical stability and low flammability in electrolyte solutions. This research is critical for the advancement of battery technologies and showcases the broader application potential of complex organic compounds (L. Dong et al., 2018).
Propiedades
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O5S/c1-2-6-19-15(22)16(23)20-10-14-21(7-3-8-26-14)27(24,25)13-9-11(17)4-5-12(13)18/h2,4-5,9,14H,1,3,6-8,10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOAFOGGJMWEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)
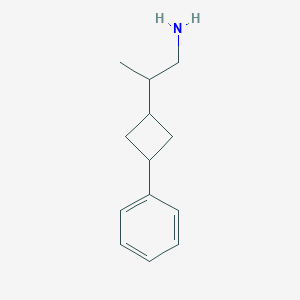
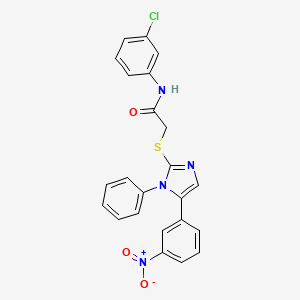
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)


![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)
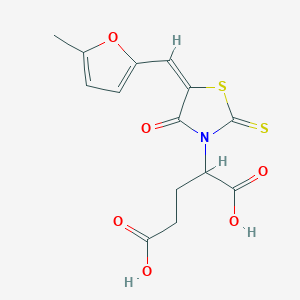

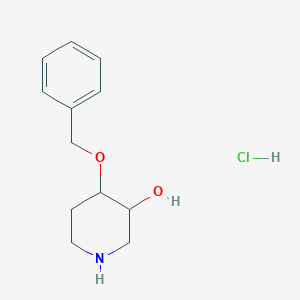
![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)
